3-(3-Methylcyclohexyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3-(3-methylcyclohexyl)azetidine |
InChI |
InChI=1S/C10H19N/c1-8-3-2-4-9(5-8)10-6-11-7-10/h8-11H,2-7H2,1H3 |
InChI Key |
WMPJJNHUFYBTHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)C2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methylcyclohexyl Azetidine and Analogous Azetidine Ring Systems
Direct Ring Closure Strategies
Direct ring closure methods are a cornerstone of azetidine (B1206935) synthesis, involving the formation of a carbon-nitrogen bond to complete the four-membered ring. These approaches often start with acyclic precursors containing the pre-installed carbon framework.
Intramolecular Cyclization of Substituted Propylamines and Haloalkylamines
One of the most common and direct methods for constructing the azetidine ring is through the intramolecular nucleophilic substitution of a leaving group by an amino group. acs.org This typically involves a γ-substituted amine, where the substituent is a good leaving group such as a halide or a sulfonate ester. The nitrogen atom acts as a nucleophile, displacing the leaving group to form the cyclic azetidine product. acs.org
The success of this cyclization is often influenced by the substitution pattern of the starting material. For instance, the synthesis of 1,3-disubstituted azetidines can be accomplished by reacting primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org However, a common competing reaction is elimination, which can be more pronounced due to the strain of the forming four-membered ring. acs.org
In the context of synthesizing 3-(3-Methylcyclohexyl)azetidine, a suitable precursor would be a 1-amino-3-(3-methylcyclohexyl)propyl derivative with a leaving group at the 3-position. The stereochemistry of the 3-methylcyclohexyl group would be established in the starting material and carried through the cyclization.
A related approach involves the reductive cyclization of γ-haloalkyl-imines. This method has been used to synthesize N-substituted azetidines in high yields by treating the γ-haloalkyl-imine with a reducing agent like sodium borohydride (B1222165), which first reduces the imine to an amine that subsequently undergoes intramolecular cyclization. bham.ac.uk
| Starting Material Type | Reagents/Conditions | Product Type | Key Features |
| γ-Haloalkylamines | Base | Substituted Azetidines | Prone to elimination side reactions. acs.org |
| 2-Substituted-1,3-propanediols | Primary amines, Triflating agent | 1,3-Disubstituted Azetidines | In situ generation of bis-triflates. organic-chemistry.org |
| γ-Haloalkyl-imines | Sodium Borohydride | N-Substituted Azetidines | Reductive cyclization. bham.ac.uk |
| γ-Chloro amines | Potassium hydroxide, High temperature | N-Alkyl Azetidines | Can be susceptible to elimination byproducts. nih.gov |
Reduction of β-Lactams for Azetidine Ring Formation
The reduction of β-lactams (azetidin-2-ones) provides a powerful and frequently utilized route to azetidines. acs.orgmagtech.com.cn The ready availability of a wide variety of β-lactams, often through well-established cycloaddition reactions, makes this a versatile strategy. The carbonyl group of the β-lactam is reduced to a methylene (B1212753) group, yielding the corresponding azetidine.
Common reducing agents for this transformation include diborane, lithium aluminum hydride (LiAlH₄), and various alane reagents like monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂). acs.orgnih.gov The choice of reducing agent can be crucial to avoid undesired side reactions, such as ring opening, especially when the azetidine ring is substituted with electron-rich groups. rsc.org A key advantage of this method is that the stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction process. acs.org
For the synthesis of this compound, a precursor such as 3-(3-methylcyclohexyl)azetidin-2-one would be required. The stereochemistry at the 3-position would be established during the synthesis of the β-lactam and preserved during the reduction.
| Reducing Agent | Substrate | Key Features |
| Diborane (B₂H₆) | N-Substituted Azetidin-2-ones | Generally rapid and high-yielding. acs.org |
| Lithium Aluminum Hydride (LiAlH₄) | N-Substituted Azetidin-2-ones | Effective but can sometimes lead to ring cleavage. acs.org |
| Monochloroalane (AlH₂Cl) | 4-Aryl-β-lactams | Provides a straightforward and efficient route to enantiopure azetidines. nih.gov |
| Dichloroalane (AlHCl₂) | 4-Aryl-β-lactams | Another efficient alane-based reducing agent. nih.gov |
| Sodium Borohydride (NaBH₄) | C-3 Functionalized Azetidin-2-ones | Used for diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines. rsc.org |
Cyclization of 1,2-Amino Alcohols and 1,3-Amino Alcohol Intermediates
The cyclization of amino alcohols presents another important pathway to azetidines. For 1,3-amino alcohols, the hydroxyl group can be converted into a good leaving group (e.g., a sulfonate ester like mesylate or tosylate), which is then displaced intramolecularly by the amino group. nih.govacs.org This approach allows for the stereospecific synthesis of polysubstituted azetidines from enantiomerically pure 1,3-amino alcohols. acs.org
An alternative strategy for the cyclization of γ-amino alcohols involves activation of the hydroxyl group using reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which facilitates the ring closure to form the azetidine. acs.org
While less direct for the formation of the azetidine ring itself, the ring-opening of activated aziridines (1,2-amino alcohol derivatives) with suitable carbon nucleophiles can also lead to the formation of functionalized azetidines, albeit through a ring expansion process. magtech.com.cn
More recently, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported as a novel method for azetidine synthesis. nih.govfrontiersin.org This reaction proceeds in high yields and tolerates various functional groups. nih.gov
| Precursor | Reagents/Conditions | Product | Key Features |
| 1,3-Amino Alcohols | Mesyl Chloride, Base | Substituted Azetidines | Diastereospecific synthesis from enantiopure precursors. acs.org |
| γ-Amino Alcohols | 1,1'-Carbonyldiimidazole (CDI) | Enantiopure cis-substituted Azetidines | Efficient cyclization mediated by CDI. acs.org |
| cis-3,4-Epoxy Amines | La(OTf)₃ | Substituted Azetidines | Catalytic, regioselective aminolysis. nih.govfrontiersin.org |
Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions offer a powerful and atom-economical approach to constructing the azetidine ring system, often in a single step from simple, acyclic precursors.
[2+2] Photocycloaddition Approaches
[2+2] Photocycloaddition reactions are a prominent method for the synthesis of four-membered rings, including azetidines. springernature.com These reactions typically involve the photochemical excitation of an imine or a related C=N bond-containing compound, which then undergoes a cycloaddition with an alkene. nih.gov
Visible-light-mediated intermolecular [2+2] photocycloadditions have emerged as a particularly mild and efficient strategy. springernature.comnih.gov For example, the reaction between oximes and alkenes, enabled by a visible-light-mediated triplet energy transfer, can produce highly functionalized azetidines. springernature.comchemrxiv.org This approach is characterized by its operational simplicity and broad substrate scope. nih.gov The resulting azetidine products can often be readily deprotected to yield free, unprotected azetidines. nih.gov
Aza-Paterno-Büchi Reactions
The aza-Paterno-Büchi reaction is a specific type of [2+2] photocycloaddition between an imine and an alkene, leading to the formation of an azetidine. rsc.orgnih.gov This reaction is considered one of the most efficient ways to synthesize functionalized azetidines. rsc.orgnih.gov However, the application of this reaction has faced challenges, limiting its widespread use. rsc.orgnih.gov
Recent advancements have focused on overcoming these limitations. Visible-light-mediated aza-Paterno-Büchi reactions using acyclic sulfonylimines and activated alkenes have been developed to access 2,2-disubstituted monocyclic azetidines. acs.org These reactions can be performed on a large scale, and the resulting N-sulfonyl-protected azetidines can be readily deprotected. acs.org The mechanism can be influenced by the nature of the imine substituent, which can switch the initial bond formation from C-C to C-N, thereby mitigating steric limitations. acs.org
The choice of photocatalyst is also crucial. Iridium-based photocatalysts are often employed to facilitate the triplet energy transfer required for the cycloaddition. nih.govresearchgate.net These methods provide access to highly functionalized azetidines under mild conditions. chemrxiv.org
| Reaction | Reactants | Catalyst/Conditions | Product | Key Features |
| [2+2] Photocycloaddition | Oximes, Alkenes | Visible light, Triplet energy transfer catalyst (e.g., Iridium complex) | Highly functionalized azetidines | Mild conditions, broad scope, operational simplicity. springernature.comnih.govchemrxiv.org |
| Aza-Paterno-Büchi | Imines, Alkenes | UV or visible light | Functionalized azetidines | Atom-economical, efficient for functionalized azetidines. rsc.orgnih.gov |
| Aza-Paterno-Büchi | Acyclic Sulfonylimines, Activated Alkenes | Visible light, Photocatalyst | 2,2-Disubstituted monocyclic azetidines | Overcomes steric limitations of previous methods. acs.org |
| Aza-Paterno-Büchi | 2-Isoxazoline-3-carboxylates, Alkenes | Visible light, Iridium photocatalyst | Functionalized azetidines | Utilizes the unique triplet state reactivity of oximes. nih.gov |
Cyclocondensation Reactions from Alkyl Dihalides and Amines
One of the fundamental and established methods for constructing the azetidine ring is through the cyclocondensation of 1,3-dihalides with primary amines. This nucleophilic substitution reaction provides a direct route to the azetidine core. A notable example is the one-pot synthesis of various nitrogen-containing heterocycles, including azetidines, through the reaction of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation. This method is recognized for its efficiency and simplicity. acs.orgorganic-chemistry.org The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one halide, followed by an intramolecular cyclization to displace the second halide, thus forming the four-membered ring.
While this method is conceptually straightforward, its application can be influenced by factors such as the nature of the leaving group, the structure of the amine, and the reaction conditions. For instance, the use of bis-triflates of 2-substituted-1,3-propanediols, generated in situ, has been shown to be an effective strategy for the synthesis of 1,3-disubstituted azetidines. organic-chemistry.org
| Reactants | Conditions | Product | Yield | Reference |
| Alkyl dihalides, Primary amines | Microwave irradiation, Alkaline aqueous medium | N-substituted azetidines | Varies | acs.orgorganic-chemistry.org |
| 2-Substituted-1,3-propanediols, Primary amines | In situ triflate formation | 1,3-Disubstituted azetidines | Good | organic-chemistry.org |
Transition Metal-Catalyzed Azetidine Synthesis
The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and azetidines are no exception. Several catalytic systems have been developed to facilitate the formation of the azetidine ring with high efficiency and selectivity.
Palladium catalysis has emerged as a powerful tool for the synthesis of azetidines via intramolecular C(sp³)–H amination. organic-chemistry.orgacs.orgnih.gov This approach allows for the direct formation of a C-N bond by activating a typically unreactive C-H bond. In this methodology, a picolinamide (B142947) (PA) protected amine substrate undergoes cyclization, where a palladium catalyst facilitates the amination of a γ-C(sp³)–H bond. organic-chemistry.orgacs.orgnih.gov This reaction is notable for its use of relatively low catalyst loading, inexpensive reagents, and convenient operating conditions. organic-chemistry.orgacs.org The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, leading to the formation of azetidines with high diastereoselectivity. organic-chemistry.org This method has been successfully applied to the synthesis of various azabicyclic scaffolds. acs.orgfigshare.com A combination of an oxidant, such as benziodoxole tosylate, and a silver salt additive, like AgOAc, can promote the key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org
| Substrate | Catalyst System | Product | Key Features | Reference |
| Picolinamide (PA) protected amines | Pd(OAc)₂, Oxidant (e.g., I₂), Base | Substituted azetidines | Low catalyst loading, predictable selectivity, high diastereoselectivity | organic-chemistry.orgacs.orgnih.gov |
| Aliphatic amines with picolinamide directing group | Palladium(II) catalyst, Benziodoxole tosylate, AgOAc | Functionalized azetidines | Reductive elimination from alkyl–Pd(IV) intermediate | rsc.org |
Copper-catalyzed multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of highly functionalized azetidine derivatives. acs.orgorganic-chemistry.orgacs.org In one such reaction, terminal alkynes, sulfonyl azides, and carbodiimides react in the presence of a copper(I) iodide (CuI) catalyst to produce 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.orgorganic-chemistry.orgacs.org This reaction proceeds under mild conditions and does not require a base. The proposed mechanism involves a [2+2] cycloaddition between a reactive ketenimine intermediate, formed from the alkyne and sulfonyl azide, and the carbodiimide. acs.orgorganic-chemistry.org This method is valued for its operational simplicity and broad substrate scope. organic-chemistry.org Another copper-catalyzed approach involves the photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides to form azetidines, offering excellent regioselectivity. nih.govnih.gov
| Reactants | Catalyst | Product | Yield | Reference |
| Terminal alkynes, Sulfonyl azides, Carbodiimides | CuI | 2-(Sulfonylimino)-4-(alkylimino)azetidines | Up to 94% | acs.orgorganic-chemistry.orgacs.org |
| Ynamides | [Cu(bcp)DPEphos]PF₆, Amine, Visible light | Substituted azetidines | Varies | nih.govnih.gov |
Lanthanoid(III) trifluoromethanesulfonates, particularly lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been identified as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. nih.govfrontiersin.orgdntb.gov.uanih.govelsevierpure.com This reaction proceeds with high yields and tolerates a variety of functional groups, including those that are acid-sensitive or possess Lewis basicity. nih.govnih.gov The La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring. nih.govfrontiersin.org This method provides a novel and efficient route to azetidines, which can be challenging to synthesize via other methods, especially when dealing with complex substrates. nih.gov
| Substrate | Catalyst | Product | Key Features | Reference |
| cis-3,4-Epoxy amines | La(OTf)₃ | Substituted azetidines | High yields, C3-regioselectivity, tolerance of various functional groups | nih.govfrontiersin.orgdntb.gov.uanih.govelsevierpure.com |
A titanium(IV)-mediated Kulinkovich-type coupling reaction provides a unique method for the synthesis of spirocyclic NH-azetidines from oxime ethers. rsc.orgnih.gov This transformation can utilize either an alkyl Grignard reagent or a terminal olefin as a coupling partner. The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. nih.gov This intermediate then inserts into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the four-membered N-heterocyclic ring in a single step. nih.gov This method is particularly useful for accessing previously unreported and structurally diverse NH-azetidines. nih.gov The Kulinkovich reaction, more broadly, involves the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst to produce cyclopropanols, and its variations have been extended to the synthesis of cyclic amines. researchgate.netorganic-chemistry.orgorganic-chemistry.org
| Reactants | Mediator | Product | Key Features | Reference |
| Oxime ethers, Alkyl Grignard reagent or terminal olefin | Ti(IV) species | Spirocyclic NH-azetidines | Single-step synthesis, formation of a titanacyclopropane intermediate | rsc.orgnih.gov |
Calcium(II) catalysis has been employed for the synthesis of 3,3-diarylazetidines through a Friedel-Crafts alkylation of (hetero)aromatics and phenols with N-Cbz azetidinols. nih.govacs.org This method provides high yields and demonstrates that the N-Cbz group is crucial for reactivity, as it stabilizes an intermediate carbocation on the four-membered ring. nih.govacs.org This approach is significant as Friedel-Crafts reactions are fundamental in C-C bond formation, and their application in biomolecular chemistry is a growing field. nih.gov While traditional Lewis acids are often used, the use of a more environmentally benign and cost-effective calcium catalyst is advantageous. researchgate.net
| Reactants | Catalyst | Product | Key Features | Reference |
| N-Cbz azetidinols, (Hetero)aromatics/Phenols | Calcium(II) salt | 3,3-Diarylazetidines | High yields, N-Cbz enhanced reactivity | nih.govacs.org |
Advanced and Stereoselective Synthetic Approaches
Modern synthetic chemistry has produced a variety of sophisticated methods for the construction of the azetidine ring with high levels of control over stereochemistry and substitution patterns. These approaches are crucial for the synthesis of complex molecules and for exploring the structure-activity relationships of azetidine-containing compounds.
A robust strategy for the asymmetric synthesis of chiral azetidines involves the use of chiral auxiliaries, with tert-butanesulfinamides being particularly effective. acs.orgnih.gov This method provides a scalable and general approach to enantioenriched C2-substituted monocyclic azetidines. The synthesis typically commences with the condensation of an aldehyde with a chiral tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reaction with a suitable three-carbon component, followed by cyclization, affords the desired azetidine. acs.orgacs.org
The key advantages of this methodology are the high diastereoselectivity achieved due to the directing effect of the bulky tert-butanesulfinyl group and the ready availability of both enantiomers of the chiral auxiliary, allowing access to either enantiomer of the final product. nih.govnih.gov The tert-butanesulfinyl group can be readily cleaved under acidic conditions to provide the free amine of the azetidine ring. nih.gov
Key Features of tert-Butanesulfinamide-Mediated Azetidine Synthesis:
| Feature | Description |
| Chiral Control | High diastereoselectivity is achieved through the use of a chiral auxiliary. |
| Scalability | The method is amenable to large-scale synthesis. nih.gov |
| Versatility | A wide range of substituents can be introduced at the C2 position. acs.org |
| Deprotection | The auxiliary can be removed under mild acidic conditions. nih.gov |
A representative reaction scheme involves the condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide, followed by cyclization to yield the corresponding 2-substituted azetidine. acs.org This approach has been successfully applied to the synthesis of azetidines bearing aryl, vinyl, allyl, and various alkyl substituents at the C2 position. acs.org
A novel and powerful method for the modular synthesis of azetidines leverages the high ring strain of azabicyclo[1.1.0]butane. nih.govacs.org This strain-release-driven homologation of boronic esters provides a versatile route to a wide array of substituted azetidines. nih.govorganic-chemistry.org The reaction proceeds via the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester to form a boronate complex. acs.orgbris.ac.uk Subsequent N-protonation triggers a 1,2-migration with concomitant cleavage of the central C-N bond, relieving the ring strain and forming the azetidine ring. nih.govacs.org
This methodology is notable for its broad scope, as it is applicable to primary, secondary, tertiary, aryl, and alkenyl boronic esters, and the reaction proceeds with complete stereospecificity. nih.govacs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the nitrogen atom and the boron-bearing carbon. nih.govbris.ac.uk This approach has been successfully applied to the synthesis of the pharmaceutical agent cobimetinib. nih.govacs.org
Recent advances have led to the development of electrophilic azetidinylation strategies, which allow for the direct installation of the azetidine motif onto various nucleophiles. rsc.orgrsc.org This modular approach is highly attractive in medicinal chemistry as it enables the late-stage modification of complex molecules. chemrxiv.org The strategy utilizes activated azetidine reagents, such as azetidinyl trichloroacetimidates and azetidinyl o-alkynylbenzoates, which can react with a broad range of nucleophiles. rsc.orgrsc.org
The reaction is believed to proceed through the formation of a carbocation intermediate upon activation of the azetidinylating agent. chemrxiv.org This electrophilic species is then trapped by a nucleophile, affording the functionalized azetidine. This method has been shown to be effective for the azetidinylation of a diverse library of nucleophiles, including those found in biorelevant scaffolds. rsc.orgrsc.org
Examples of Nucleophiles Used in Electrophilic Azetidinylation:
| Nucleophile Class | Example |
| Heterocycles | 2-methyl-furan rsc.org |
| Alcohols | Various primary and secondary alcohols |
| Phenols | Substituted phenols |
| Amines | Anilines and aliphatic amines |
| Thiols | Alkyl and aryl thiols |
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for the formation of C-N bonds and can be a key step in the synthesis of nitrogen-containing heterocycles. nih.govfrontiersin.org While not a direct one-step synthesis of the azetidine ring itself in most cases, it can be a crucial part of a multi-step sequence to construct functionalized azetidine derivatives. For instance, the aza-Michael addition of an amine to a suitably functionalized Michael acceptor can generate a precursor that is then cyclized to form the azetidine ring. nih.gov
The reaction can be catalyzed by various reagents, including Lewis acids and bases, and can even be performed under solvent-free conditions using acidic alumina. nih.gov The selectivity of the aza-Michael addition can be controlled to achieve mono-addition, which is particularly useful for creating intermediates for further synthetic transformations. nih.govwhiterose.ac.uk The reaction is widely used for the modification of renewable monomers and for the synthesis of complex molecules containing nitrogen. nih.govfrontiersin.org
Specific Synthetic Routes to this compound and its Hydrochloride Salt
One potential strategy would be the alkylation of a pre-formed azetidine derivative. For example, starting from a 3-oxoazetidine, a Grignard reaction with 3-methylcyclohexylmagnesium bromide could introduce the desired substituent at the 3-position. Subsequent reduction of the resulting tertiary alcohol would yield this compound. nih.gov
Alternatively, a route starting from 1,3-propanediol (B51772) derivatives could be employed. The diol can be converted to a bis-electrophile, such as a bis-mesylate or bis-triflate, which can then be reacted with an appropriate amine to form the azetidine ring. organic-chemistry.org To introduce the 3-(3-methylcyclohexyl) group, one would start with 2-(3-methylcyclohexyl)-1,3-propanediol.
The hydrochloride salt can be readily prepared by treating a solution of the free base, this compound, in a suitable organic solvent (e.g., diethyl ether, methanol) with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates and can be isolated by filtration.
Derivatization Strategies for Azetidine Ring Functionalization During Synthesis
The functionalization of the azetidine ring can be achieved at various stages of the synthetic sequence, allowing for the introduction of a wide range of substituents and the fine-tuning of molecular properties.
During synthesis, the nitrogen atom of the azetidine ring is often protected, for example, with a benzhydryl, benzyl, or a sulfonyl group. This protecting group can be removed at a later stage to allow for N-functionalization. acs.org Common derivatization reactions at the nitrogen include acylation, sulfonylation, alkylation, and reductive amination. acs.org
The methodologies described in the preceding sections often yield azetidines with functional groups that are amenable to further transformations. For example, the strain-release homologation of azabicyclo[1.1.0]butanes produces azetidinyl boronic esters. nih.govbris.ac.uk The boronic ester moiety is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of aryl and vinyl groups. nih.govbris.ac.uk
Similarly, electrophilic azetidinylation strategies provide a direct means of attaching the azetidine ring to a variety of functionalized molecules, effectively derivatizing the azetidine at the point of attachment. rsc.orgrsc.org
Chemical Reactivity and Transformations of 3 3 Methylcyclohexyl Azetidine and Azetidine Systems
Ring-Opening Reactions
The significant ring strain of azetidines, approximately 25.4 kcal/mol, is a primary driver of their reactivity, making ring-opening reactions a prominent feature of their chemistry. rsc.orgrsc.org These reactions are considerably less facile than in the more strained aziridines but more accessible than in the relatively strain-free pyrrolidines. rsc.orgrsc.org Activation is often required, typically through protonation or derivatization of the ring nitrogen.
Acid-Catalyzed Ring Cleavage Mechanisms
Acid-catalyzed ring-opening is a common transformation for azetidines. The mechanism generally begins with the protonation of the basic azetidine (B1206935) nitrogen, which enhances the ring strain and turns the nitrogen into a better leaving group. acs.org This is followed by cleavage of one of the carbon-nitrogen bonds.
The cleavage can proceed through an SN2-type pathway, where a nucleophile attacks one of the ring carbons, leading to inversion of stereochemistry. iitk.ac.in Alternatively, a carbocation intermediate can be formed at a ring carbon, particularly if the carbon is substituted with a group that can stabilize the positive charge, such as an aryl group. acs.org This carbocation is then trapped by a nucleophile. For instance, in the presence of Brønsted acids, 2-arylazetidine carbamates can undergo ring expansion to form 1,3-oxazinan-2-ones, a process that proceeds through a carbocation intermediate formed upon azetidine ring-opening. acs.org The stability of this intermediate is enhanced by electron-donating groups on the aryl substituent. acs.org
The rate of decomposition and ring-opening is highly dependent on pH, with more rapid cleavage occurring at lower pH values. nih.govacs.org This is because protonation of the azetidine nitrogen is a key step that precedes the ring-opening event. nih.govacs.org
Nucleophilic Ring Opening with Various Reagents
While relatively stable, the azetidine ring can be opened by a variety of nucleophiles. magtech.com.cn These reactions often require activation of the azetidine ring, either through the use of a Lewis acid or by converting the azetidine into a more reactive quaternary azetidinium salt. magtech.com.cnnih.gov The regioselectivity of the nucleophilic attack is a key consideration and is influenced by both electronic and steric factors. magtech.com.cn
Nucleophiles generally attack the carbon atom adjacent to the nitrogen. In unsymmetrically substituted azetidines, the site of attack is governed by the substituents. For example, unsaturated groups like aryl or acyl groups at the 2-position can stabilize the transition state, favoring cleavage of the adjacent C-N bond. magtech.com.cn Conversely, sterically bulky nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn
A wide range of nucleophiles have been employed in the ring-opening of azetidines, including:
Halides: Tetrabutylammonium halides can open 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts to yield tertiary alkyl halides. researchgate.net
Thiols: In the presence of a chiral phosphoric acid catalyst, thiols can be used for the enantioselective desymmetrization of N-acyl azetidines. rsc.org
Alcohols: Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2 pathway to produce nonracemic amino ethers. iitk.ac.in
Carbon Nucleophiles: The reaction of azetidines with organolithium reagents or Grignard reagents can lead to the formation of functionalized amines. rsc.org
The table below summarizes examples of nucleophilic ring-opening reactions of azetidine systems.
| Azetidine Derivative | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-Arylazetidine-2-carboxylic acid ester ammonium salts | Tetrabutylammonium halides (Bu4NX) | Tertiary alkyl halides | researchgate.net |
| N-Acyl azetidines | Thiols, Chiral Phosphoric Acid | γ-Amino thioethers | rsc.org |
| 2-Aryl-N-tosylazetidines | Alcohols, Lewis Acid | γ-Amino ethers | iitk.ac.in |
| N-Alkyl-oxazolinylazetidines | Organolithium reagents | N-Alkyl-2-acylazetidines (after hydrolysis) | rsc.org |
Reductive Ring Scission Pathways
Reductive cleavage provides another route to open the azetidine ring, typically yielding γ-amino alcohols or substituted propylamines. These reactions involve the scission of a C-N bond using reducing agents.
One common method is the reduction of 2-azetidinones (β-lactams) with powerful reducing agents like lithium aluminium hydride, which cleaves the amide bond to furnish γ-amino alcohols. bhu.ac.inwikipedia.org A mixture of lithium aluminium hydride and aluminium trichloride (B1173362) can also be effective. wikipedia.org Sodium borohydride (B1222165) has also been used to promote the reductive ring-opening of substituted 2-azetidinones, yielding 3-aminopropan-1,2-diols. researchgate.net
More recently, a method for the reductive ring-opening of N-azetidinyl amides has been developed using a combination of sodium dispersion and 15-crown-5 (B104581) under mild conditions. rsc.org This reaction is proposed to proceed through an electron transfer mechanism, leading to the selective cleavage of the N–C bond of the four-membered ring. rsc.org Hydrogenolysis, using catalysts like palladium on carbon, can also be employed to cleave the ring, particularly in activated systems. researchgate.net
Derivatization and Functionalization of the Azetidine Nitrogen
The nitrogen atom in the azetidine ring behaves as a typical secondary amine and is readily functionalized through various reactions. For a compound like 3-(3-Methylcyclohexyl)azetidine, these reactions would proceed on the NH group of the azetidine ring.
N-Alkylation and Quaternization Reactions
The nucleophilic nitrogen of the azetidine ring can be easily alkylated using alkyl halides. youtube.com This reaction proceeds via a standard SN2 mechanism where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. youtube.com This allows for the introduction of a wide variety of substituents onto the nitrogen atom. For example, reacting this compound with an alkyl halide like methyl iodide would yield N-methyl-3-(3-methylcyclohexyl)azetidine.
If an excess of the alkylating agent is used or under forcing conditions, the reaction can proceed further to form a quaternary azetidinium salt. magtech.com.cnyoutube.com This quaternization significantly increases the strain and reactivity of the ring, making it much more susceptible to nucleophilic ring-opening. magtech.com.cnresearchgate.net The rate of ring cleavage is often determined by the rate at which this quaternization occurs. researchgate.net Phase-transfer catalysis (PTC) is an effective method for achieving N-alkylation, even for strained rings like azetidine that lack activating groups. phasetransfercatalysis.com
The table below shows generalized N-alkylation and quaternization reactions.
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| Azetidine (e.g., this compound) | Alkyl Halide (R-X) | N-Alkylazetidine | N-Alkylation |
| N-Alkylazetidine | Alkyl Halide (R'-X) | Quaternary Azetidinium Salt | Quaternization |
Amide Formation and Other Acylation Reactions
The azetidine nitrogen readily reacts with acylating agents to form N-acyl derivatives. bhu.ac.inyoutube.com Common reagents for this transformation include acyl chlorides and acid anhydrides. The reaction of an azetidine with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct, yields a stable N-acylazetidine or amide. bhu.ac.in For example, this compound would react with acetyl chloride to produce N-acetyl-3-(3-methylcyclohexyl)azetidine.
Similarly, other acylation reactions can be performed. Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine, yields N-sulfonylazetidines. oup.com However, the outcome of such reactions can be sensitive to the N-substituent on the azetidine ring; in some cases, ring-cleavage products may be formed instead of the expected N-acylated product. oup.com Acylation of the azetidine nitrogen can also influence the ring's stability, with certain acyl groups activating the ring towards opening. rsc.org
Transformations at the Ring Carbon Atoms
Transformations at the carbon atoms of the azetidine ring are often driven by the desire to relieve ring strain. These reactions include substitutions and rearrangements, which can be influenced by the nature of substituents on both the azetidine and, in the case of this compound, the cyclohexyl ring.
Substitution Reactions on the Cyclohexyl and Azetidine Rings
While the nitrogen atom is the primary site of nucleophilic attack in many reactions, substitution at the carbon atoms of the azetidine ring is also a significant area of its chemistry. These reactions typically require activation of the azetidine ring, often by converting it into a quaternary ammonium salt or through the use of Lewis acids. magtech.com.cn The regioselectivity of these ring-opening substitution reactions is highly dependent on the electronic and steric properties of the substituents. magtech.com.cn
For a molecule like this compound, nucleophilic attack generally occurs at the less sterically hindered carbon adjacent to the nitrogen (the C4 position). However, the presence of substituents that can stabilize a positive charge, such as aryl groups at the C2 position, can direct the nucleophilic attack to that carbon by stabilizing the transition state of C-N bond cleavage. magtech.com.cn In the absence of such electronic factors, sterically demanding nucleophiles will preferentially attack the less substituted carbon. magtech.com.cn
Direct substitution on the cyclohexyl ring of this compound would follow the established principles of cyclohexane (B81311) chemistry, largely independent of the azetidine ring's presence, unless the azetidine nitrogen participates as a neighboring group. Conversely, reactions on the azetidine ring carbons, such as Hiyama cross-coupling of 3-iodoazetidine (B8093280) with arylsilanes, demonstrate the feasibility of C-C bond formation at the C3 position. organic-chemistry.org
Rearrangement Reactions Facilitated by Ring Strain
The significant ring strain in azetidines serves as a thermodynamic driving force for various rearrangement reactions. rsc.org These reactions often lead to the formation of more stable, larger heterocyclic systems or acyclic compounds.
One notable type of rearrangement is ring expansion. For example, azetidines can undergo a one-carbon ring expansion to form pyrrolidines. This has been demonstrated in reactions where an azetidine is treated with a diazo compound in the presence of a copper catalyst, proceeding through a rsc.orgresearchgate.net-Stevens rearrangement of an intermediate ammonium ylide. nih.gov Similarly, rhodium-carbene reactions with strained bicyclic methylene (B1212753) aziridines can produce highly substituted methylene azetidines via a [3+1] ring expansion, showcasing a ring-opening/ring-closing cascade mechanism. nih.gov
Another class of rearrangements involves the acid-mediated transformation of N-protected azetidines. For instance, N-Boc protected 2,2-disubstituted azetidines have been shown to rearrange into 6,6-disubstituted 1,3-oxazinan-2-ones upon treatment with a Brønsted acid like trifluoroacetic acid (TFA). acs.org The proposed mechanism involves protonation of the azetidine nitrogen, followed by ring-opening to form a stabilized carbocation, which is then trapped by the carbamate (B1207046) oxygen to yield the expanded ring system. acs.org The efficiency of this rearrangement is enhanced by substituents that can stabilize the carbocation intermediate. acs.org
Polymerization of Azetidines
The strain in the four-membered ring makes azetidines suitable monomers for ring-opening polymerization (ROP), particularly through a cationic mechanism. rsc.orgresearchgate.net The resulting polymers, poly(trimethylenimines), have various potential applications. rsc.org
Cationic Ring-Opening Polymerization Mechanisms
Cationic ring-opening polymerization (CROP) is the most common method for polymerizing azetidines. utwente.nl The process is generally understood to proceed via a nucleophilic attack of the nitrogen atom of the monomer on the strained, cyclic ammonium salt at the active end of the growing polymer chain. acs.orgresearchgate.net The relief of ring strain is the primary driving force for the propagation step. acs.org
The mechanism consists of three main stages:
Initiation: The polymerization is typically initiated by electrophilic species such as Brønsted acids (e.g., perchloric acid) or Lewis acids. researchgate.net The initiator protonates or alkylates the nitrogen atom of the azetidine monomer, forming a reactive azetidinium ion.
Propagation: A neutral monomer molecule attacks the α-carbon of the azetidinium ion on the growing chain end. This SN2 reaction opens the four-membered ring and regenerates the azetidinium ion at the new chain end, allowing the polymer to grow.
Termination and Chain Transfer: The polymerization can be terminated by reaction with external nucleophiles or through side reactions. However, a key feature of azetidine CROP is the competition between the monomer and the amino groups within the formed polymer chain for reaction with the active species. acs.org This can lead to chain branching. In some cases, particularly with N-substituted azetidines, the polymerization can exhibit "living" characteristics, where termination and chain transfer reactions are significantly suppressed. researchgate.net This is often attributed to the high basicity of the monomer compared to the polymer. researchgate.net
Structure-Reactivity Relationships in Azetidine Polymerization
The rate and characteristics of azetidine polymerization are heavily influenced by the substitution pattern on the azetidine ring. Both electronic and steric factors play crucial roles in determining a monomer's reactivity. acs.org
Steric Effects: Steric hindrance around the nitrogen atom is a major factor. acs.org Substituents on the nitrogen or on the ring carbons can impede the nucleophilic attack of the monomer on the growing polymer chain. For example, 1,3,3-trimethylazetidine is a very sluggish monomer, polymerizing much slower than less substituted azetidines. acs.org The bulky 3-methylcyclohexyl group in this compound would be expected to introduce significant steric hindrance, likely reducing its polymerization rate compared to unsubstituted azetidine.
Electronic Effects: The basicity of the monomer is another critical parameter. Generally, more basic monomers are more reactive in CROP. However, basicity is not the sole determinant of propagation and termination rates. acs.org For N-sulfonylated azetidines, which are polymerized via an anionic mechanism, the position of a substituent on the tolylsulfonyl group affects reactivity. In the anionic copolymerization of N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet), the ortho-substituted monomer is more reactive. nih.gov
The interplay between these factors is demonstrated in the kinetic data for the polymerization of different azetidines.
| Monomer | Initiator | Temperature (°C) | Propagation Rate Constant (kp) (L·mol-1·s-1) | Termination Rate Constant (kt) (L·mol-1·s-1) |
| Azetidine | HClO4 | 78 | 1.4 x 10-4 | - |
| 1,3,3-Trimethylazetidine | Et3OBF4 | 80 | 1.1 x 10-6 | 4.0 x 10-7 |
Table 1: Comparison of propagation and termination rate constants for the cationic polymerization of different azetidine monomers. Data sourced from a review by E. J. Goethals. Note: The termination constant for azetidine was not provided in the source. acs.org
The data clearly show that the addition of methyl groups significantly decreases the rate of propagation, highlighting the dominant role of steric hindrance in the polymerization of these systems. acs.org
Theoretical and Computational Investigations of Azetidine Compounds
Quantum Chemical Methods for Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and thermodynamic properties of molecules. These methods are particularly valuable for strained systems like azetidines, where ring strain significantly influences molecular geometry and energy.
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including azetidine (B1206935) derivatives. nih.govmdpi.com DFT calculations are employed to determine the most stable conformation (optimized geometry) and to analyze the electronic properties of compounds like 3-(3-Methylcyclohexyl)azetidine. nih.govmdpi.com Methods such as B3LYP with a 6-31G(d) basis set are commonly used to perform these calculations. nih.gov
Through DFT, researchers can predict key structural parameters, including bond lengths and angles. For an azetidine ring, these calculations can reveal the degree of ring puckering and the conformational preferences of substituents. For this compound, DFT would be used to determine the preferred orientation of the 3-methylcyclohexyl group relative to the azetidine ring and the stereochemical relationship between the two rings.
The heat of formation (HOF) is a critical thermodynamic property that quantifies the stability of a molecule. Computational methods, including semi-empirical methods like PM7 and DFT-based approaches like atom equivalence schemes, are used to predict the gas-phase HOFs of organic compounds. nih.govdtic.mil The standard heat of reaction can be calculated by subtracting the sum of the standard heats of formation of the reactants from that of the products. libretexts.org
The strain energy (SE) of a cyclic compound is a measure of the extra energy it possesses due to its constrained geometry compared to a flexible, strain-free analogue. The azetidine ring has a significant ring-strain energy of approximately 25.2 kcal/mol, which is a defining feature of its chemistry. researchgate.net This value is comparable to that of other four-membered rings like cyclobutane (B1203170) and is a primary driver of its reactivity. researchgate.netrsc.org
| Property | Illustrative Calculated Value (kcal/mol) | Method/Basis Set |
| Gas-Phase Heat of Formation (ΔHf(g)) | +15.5 | B3LYP/6-31G* |
| Strain Energy (SE) | +25.8 | G3(MP2) |
Note: The values in this table are representative for a substituted azetidine and serve to illustrate the data obtained through computational methods.
Bond dissociation energy (BDE) is the energy required to homolytically cleave a chemical bond. Computational analysis of BDEs within a molecule like this compound provides insight into its thermal stability and potential decomposition pathways. acs.orgacs.org The weakest bond is typically the first to break under thermal or photochemical stress. For azetidines, the BDEs of the C-C and C-N bonds within the strained four-membered ring are of particular interest. DFT calculations can be used to compute these values, helping to rationalize the molecule's stability and predict its reactivity in radical reactions. acs.orgacs.org
An illustrative analysis of key BDEs for a model azetidine is presented below.
| Bond in Azetidine Ring | Illustrative Calculated BDE (kcal/mol) |
| N1-C2 | 85.2 |
| C2-C3 | 88.0 |
| C3-C4 | 87.8 |
| N1-C4 | 85.5 |
Note: This table provides representative BDEs for the bonds within a generic azetidine ring to demonstrate the type of data generated. The presence of a 3-(3-methylcyclohexyl) substituent would influence these values.
Molecular Electrostatic Potential (MESP) surface analysis is a powerful tool for understanding and predicting the reactive behavior of a molecule. mdpi.comrsc.org The MESP map illustrates the charge distribution across the molecular surface, identifying electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, typically colored blue). researchgate.netmdpi.com
For this compound, an MESP analysis would highlight the electron-rich area around the nitrogen atom's lone pair, indicating its nucleophilic character and its propensity to act as a proton acceptor or a ligand for metal catalysts. mdpi.com Conversely, the hydrogen atoms bonded to the nitrogen and carbon atoms would represent regions of positive potential, susceptible to attack by nucleophiles. This analysis provides a robust prediction of how the molecule will interact with other reagents and its role in intermolecular interactions. mdpi.comrsc.org
Elucidation of Reaction Mechanisms and Selectivity
Computational modeling is instrumental in mapping out the complex pathways of chemical reactions, including photoreactions and catalytic cycles.
The synthesis of azetidines can be achieved through various chemical reactions, including those driven by light (photoreactions) or facilitated by catalysts. mit.edu Computational modeling plays a crucial role in understanding the mechanisms of these transformations. mit.edunih.gov For instance, DFT calculations can be used to model the reaction pathways in the copper-catalyzed photoredox synthesis of azetidines from ynamides, helping to explain the observed regioselectivity. nih.gov
In the context of photocatalysis, computational models can predict which compounds are likely to react to form azetidines. mit.edu These models can calculate frontier orbital energies to prescreen substrates, saving significant time and resources compared to a trial-and-error experimental approach. mit.edu Furthermore, computational studies have been essential in elucidating the mechanisms of strain-release functionalization reactions, such as the formation of N-SF5 azetidines, by supporting proposed radical chain propagation mechanisms through DFT calculations. acs.orgacs.orgacs.org Such models can map the energy profiles of transition states and intermediates, providing a detailed picture of the entire catalytic cycle or photoreaction process. nih.govacs.org
Understanding Regioselectivity and Stereoselectivity through Calculation
Computational methods, particularly density functional theory (DFT), are instrumental in elucidating the factors that govern the regioselectivity and stereoselectivity of reactions involving azetidines. These calculations can model reaction pathways, determine the energies of transition states and intermediates, and thus predict the most likely outcome of a chemical transformation.
Regioselectivity: In the synthesis of 3-substituted azetidines, such as the conceptual this compound, the regioselectivity of ring-forming reactions is a critical aspect. For instance, in the cyclization of a precursor molecule, calculations can predict whether the formation of the four-membered azetidine ring is favored over other potential ring sizes, such as a five-membered pyrrolidine (B122466) ring. Theoretical studies on the synthesis of 2-arylazetidines have shown that kinetically controlled reactions can favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring under specific conditions. While not directly studying the 3-methylcyclohexyl substituent, these findings highlight the power of computational chemistry in predicting and explaining regioselective outcomes in azetidine synthesis.
Stereoselectivity: The stereochemical outcome of reactions to form or functionalize the azetidine ring can also be rationalized and predicted using computational models. For a molecule like this compound, which contains multiple stereocenters, understanding the factors that control the relative stereochemistry is crucial. Computational studies on the functionalization of N-protected 3-arylated azetidines have demonstrated how the choice of protecting group and reaction conditions can influence the diastereoselectivity of electrophilic substitution at the C2 position. These theoretical models can calculate the energy differences between diastereomeric transition states, providing a quantitative basis for the observed product ratios.
The following table illustrates the type of data that can be generated from computational studies to understand selectivity, based on analogous systems.
| Computational Parameter | Significance for Selectivity | Example from Analogous Systems |
| Transition State Energy (ΔG‡) | Lower energy transition state indicates the favored reaction pathway, determining regioselectivity and stereoselectivity. | In the cyclization to form substituted azetidines, the transition state leading to the four-membered ring was calculated to be lower in energy than the one leading to a five-membered ring under kinetic control. |
| Product Thermodynamic Stability (ΔG) | The relative energies of the final products can indicate the thermodynamically favored isomer. | Calculations on 2-arylazetidines have shown that trans isomers are generally more stable than cis isomers due to reduced steric hindrance. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | Provides insight into stabilizing electronic interactions (e.g., hyperconjugation) that can influence the stability of transition states and intermediates. | NBO analysis can reveal key orbital interactions that stabilize a particular stereochemical arrangement in the transition state of an azetidine functionalization reaction. |
Conformational Analysis of Substituted Azetidines
The three-dimensional shape, or conformation, of the azetidine ring and its substituents is a key determinant of its physical, chemical, and biological properties. The azetidine ring is not planar and exists in a puckered conformation. The degree of this puckering and the preferred orientation of substituents are influenced by a delicate balance of ring strain, torsional strain, and steric interactions.
For this compound, a conformational analysis would involve considering the puckering of the azetidine ring, the chair/boat/twist-boat conformations of the cyclohexyl ring, and the relative orientation of the methyl group on the cyclohexane (B81311) ring and the entire methylcyclohexyl group with respect to the azetidine ring (axial vs. equatorial).
Computational methods like DFT can be used to perform a potential energy surface (PES) scan, systematically rotating bonds to identify all possible low-energy conformers. The relative energies of these conformers can then be calculated to determine the most stable structures.
| Conformational Feature | Description | Expected Influence on this compound |
| Azetidine Ring Puckering | The four-membered ring adopts a non-planar conformation to relieve strain. The degree of puckering is influenced by substituents. | The bulky 3-methylcyclohexyl group would likely influence the puckering angle to minimize steric interactions with the rest of the molecule. |
| Substituent Orientation | The substituent at the 3-position can be in a pseudo-axial or pseudo-equatorial position relative to the puckered azetidine ring. | The large 3-methylcyclohexyl group would be expected to strongly favor the pseudo-equatorial position to minimize steric clash with the azetidine ring protons. |
| Cyclohexyl Ring Conformation | The cyclohexane ring will adopt its lowest energy chair conformation. | The methyl group on the cyclohexane ring will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. |
| Rotational Isomers (Rotamers) | Rotation around the C-C bond connecting the azetidine and cyclohexyl rings will lead to different rotational isomers with varying energies. | Computational analysis would be required to determine the lowest energy rotamers, which would depend on the interplay of steric forces between the two ring systems. |
Prediction of Novel Azetidine Derivatives and their Properties
A significant application of computational chemistry is the in silico design of novel molecules and the prediction of their properties before they are synthesized in the laboratory. This predictive capability can save considerable time and resources in the discovery of new chemical entities with desired characteristics.
For the this compound scaffold, computational models could be used to predict the properties of a wide range of novel derivatives. By systematically modifying the substitution pattern on the azetidine nitrogen or the cyclohexyl ring, it is possible to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models correlate structural features with specific properties.
Predicted Properties of Novel Derivatives:
| Property | Computational Prediction Method | Potential Application for Novel Azetidine Derivatives |
| Physicochemical Properties (e.g., logP, solubility) | QSPR models based on molecular descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds). researchgate.net | Designing derivatives with improved drug-like properties, such as better oral bioavailability. |
| Spectroscopic Properties (e.g., NMR spectra) | DFT calculations of magnetic shielding constants can predict 1H and 13C NMR chemical shifts. bohrium.comgithub.iofrontiersin.org | Assisting in the structural elucidation and confirmation of newly synthesized compounds. |
| Reactivity (e.g., pKa) | Calculations of proton affinities and electrostatic potentials. | Predicting the basicity of the azetidine nitrogen, which is crucial for its role in biological systems and as a synthetic handle. |
| Biological Activity | Molecular docking simulations with protein targets; pharmacophore modeling. | Screening for potential biological targets and designing derivatives with enhanced binding affinity and selectivity. |
For example, a computational study could explore the effect of adding various functional groups to the cyclohexyl ring of this compound. The predicted changes in properties such as lipophilicity (logP) and biological target affinity could then be used to prioritize the synthesis of the most promising candidates for a particular application.
Advanced Applications in Chemical Synthesis and Materials Science
Azetidines as Versatile Building Blocks and Synthetic Intermediates
Azetidines, including by extension 3-(3-Methylcyclohexyl)azetidine, are highly valued as building blocks in organic synthesis. sciencedaily.com Their importance has grown as synthetic methodologies have advanced, making these strained rings more accessible. nih.gov The conformational rigidity imparted by the four-membered ring is a desirable feature in medicinal chemistry for creating molecules with specific spatial orientations, which can lead to improved pharmacokinetic profiles. chemrxiv.org The presence of the nitrogen atom provides a handle for further functionalization, while the ring strain allows for unique chemical transformations. rsc.org
Precursors for Nitrogen-Containing Heterocycles
The inherent ring strain of azetidines makes them excellent precursors for the synthesis of other nitrogen-containing heterocycles through ring-opening or ring-expansion reactions. magtech.com.cn Nucleophilic attack on the azetidine (B1206935) ring, often activated by N-substitution or the use of a Lewis acid, can lead to the formation of substituted acyclic amines. magtech.com.cn These reactions are regioselective, with the site of attack influenced by electronic and steric factors of the substituents on the ring. magtech.com.cn
Furthermore, azetidines can undergo ring-expansion reactions to form larger, more complex heterocyclic systems. For instance, appropriately substituted azetidines can be converted into pyrrolidines (5-membered rings) or azepanes (7-membered rings). epfl.ch These transformations often proceed through the formation of bicyclic intermediates followed by cleavage to yield the expanded ring system. While specific examples involving this compound are not detailed in the literature, its structure is amenable to such synthetic strategies, offering pathways to a diverse array of larger nitrogen-containing scaffolds. pitt.eduorganic-chemistry.org
Scaffolds for Construction of Complex Molecular Architectures
The azetidine ring serves as a valuable three-dimensional scaffold for the construction of complex molecules. chemrxiv.orgnih.gov Its rigid structure allows for the precise spatial arrangement of appended functional groups, a key consideration in drug design and the synthesis of bioactive molecules. nih.govtcichemicals.com The synthesis of diverse libraries of compounds for screening purposes often relies on a central scaffold that can be functionalized in multiple positions. nih.gov Azetidine-based scaffolds have been used to generate fused, bridged, and spirocyclic ring systems, significantly expanding the accessible chemical space. nih.govorganic-chemistry.org The 3-(3-methylcyclohexyl) substituent of the title compound provides a lipophilic and sterically demanding feature that can be exploited in the design of molecules targeting specific biological receptors or possessing tailored physical properties. The development of synthetic routes to densely functionalized azetidines continues to be an active area of research, underscoring their importance as foundational structures in complex molecule synthesis. nih.gov
Utilization in Polymer Chemistry
Azetidines are monomers that can undergo ring-opening polymerization (ROP) to produce polyamines. The driving force for this polymerization is the relief of the significant strain within the four-membered ring. Both anionic and cationic ROP methods have been developed for azetidine derivatives.
Cationic ring-opening polymerization (CROP) is a common method for polymerizing azetidines. However, it can sometimes be challenging to control, leading to branched polymers. Anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has been shown to produce linear polymers with controlled molecular weights and low dispersity. For example, the anionic polymerization of N-(p-tolylsulfonyl)azetidine and N-(o-tolylsulfonyl)azetidine yields well-defined linear poly(trimethylenimine) after removal of the sulfonyl groups. While the polymerization of this compound has not been specifically reported, the presence of the bulky C3-substituent would likely influence the polymerization kinetics and the properties of the resulting polymer. The nature of the substituent on the nitrogen atom is also a critical factor in determining the polymerization mechanism and its outcome.
Theoretical Exploration of Azetidine Derivatives as High Energy Density Materials (HEDMs)
Research in this area has largely focused on azetidine rings substituted with multiple nitro (NO2) groups, such as 1,3,3-trinitroazetidine (B1241384) (TNAZ), a well-known melt-castable energetic material. nih.govbohrium.com The introduction of energetic functionalities like nitro groups dramatically increases the energy content and density of the molecule. researchgate.net Strategic design principles for new azetidine-based HEDMs involve balancing energetic performance with thermal and kinetic stability. nih.gov
While there are no specific theoretical explorations of this compound as an HEDM in the available literature, studies on other substituted azetidines provide a framework for understanding the structural features that contribute to energetic properties. For instance, combining the azetidine structure with other nitrogen-rich heterocycles like triazoles has been explored as a strategy to improve density and decomposition temperature. nih.govbohrium.com The introduction of a simple alkyl group like in this compound would not in itself confer significant energetic properties comparable to nitro-substituted analogs. However, the azetidine core of this molecule could potentially be functionalized with energetic groups to create novel HEDM candidates.
Table 2: Calculated Energetic Properties of Selected Nitroazetidine Derivatives
| Compound | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| Derivative E (a nitroimine-substituted azetidine) | High | >RDX | >RDX |
| Derivative F (a nitroimine-substituted azetidine) | High | >RDX | >RDX |
| 1,3,3-Trinitroazetidine (TNAZ) | - | - | - |
| 3,3-Dinitroazetidine (DNAZ) | - | - | - |
| Data for Derivatives E and F are presented qualitatively as "better than RDX" in the source material. nih.gov TNAZ and DNAZ are included for context as prominent energetic azetidines. nih.govbohrium.com |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of azetidines, including 3-(3-Methylcyclohexyl)azetidine, often faces challenges due to the inherent ring strain of the four-membered ring. researchgate.net Future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes.
Current synthetic strategies for substituted azetidines often involve multi-step processes. nih.gov One promising area of future research is the application of photocatalysis. mit.edu Visible-light-mediated [2+2] photocycloadditions and photo-induced copper catalysis via [3+1] radical cascade cyclization are emerging as powerful tools for constructing the azetidine (B1206935) core. bohrium.com These methods offer the potential for milder reaction conditions and greater functional group tolerance compared to traditional approaches.
Exploration of Underexplored Reactivity Profiles
The reactivity of the azetidine ring in this compound is largely dictated by its ring strain and the nature of its substituents. While the nucleophilicity of the nitrogen atom is a well-understood feature, future research could uncover novel reactivity patterns.
Ring-opening reactions of azetidines are valuable for the synthesis of more complex acyclic amines. Investigating the regioselective and stereoselective ring-opening of this compound with a variety of nucleophiles could provide access to a diverse range of chiral building blocks. The influence of the 3-methylcyclohexyl group on the stereochemical outcome of these reactions warrants detailed investigation.
Furthermore, the functionalization of the C-H bonds of the azetidine ring and the methylcyclohexyl moiety represents a significant frontier. Advances in transition-metal-catalyzed C-H activation could enable the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to novel derivatives.
Advanced Computational Modeling for Rational Design
Computational modeling has become an indispensable tool in modern chemical research, and its application to this compound is poised to accelerate discovery. mit.edu Density functional theory (DFT) and other quantum mechanical methods can be employed to predict reaction outcomes, elucidate reaction mechanisms, and understand the conformational preferences of the molecule.
For instance, computational models can predict the feasibility of various synthetic routes, guiding experimental efforts toward the most promising pathways. mit.edu This can save significant time and resources by avoiding trial-and-error approaches. mit.edu In the context of reactivity, computational studies can provide insights into the transition states of ring-opening and functionalization reactions, helping to rationalize observed selectivities and predict the effects of different catalysts and reaction conditions.
Moreover, computational screening of virtual libraries of this compound derivatives can be used to identify candidates with desirable properties for specific applications, such as medicinal chemistry or materials science. This rational design approach can streamline the discovery of new molecules with optimized performance characteristics.
Expansion of Applications in Materials Science and Chemical Innovation
While azetidines have been primarily explored in medicinal chemistry, their unique structural and electronic properties make them attractive candidates for applications in materials science. The rigid, three-dimensional structure of the azetidine ring can be exploited to create novel polymers and materials with interesting properties.
The incorporation of this compound into polymer backbones could lead to materials with enhanced thermal stability, specific mechanical properties, or unique phase behaviors. For example, azetidine-containing polymers could find use as high-performance plastics or as components of advanced composites. The development of azetidine-based energetic materials is another emerging area, where the strained ring system can store and release significant amounts of energy. bohrium.com
In the realm of chemical innovation, this compound can serve as a versatile building block for the synthesis of more complex molecular architectures. Its use as a scaffold for the development of new catalysts, ligands for metal complexes, or probes for chemical biology are all promising avenues for future research. The exploration of azetidinium salts derived from this compound could also lead to new ionic liquids or phase-transfer catalysts with unique properties.
Q & A
Q. What are the recommended synthetic methodologies for 3-(3-Methylcyclohexyl)azetidine, and how can reaction conditions be optimized?
Synthesis of azetidine derivatives often involves nucleophilic substitution or ring-opening reactions. For example:
- Nucleophilic substitution : Azetidine rings can undergo substitution using alkyl halides or cyclohexyl derivatives under basic conditions (e.g., triethylamine) .
- Cyclization strategies : Lewis acid-catalyzed ring formation (e.g., using BF₃·Et₂O) is effective for azetidine scaffolds .
- Optimization : Reaction temperature (typically 0–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents influence yield. For instance, reports a 72% yield for a related azetidine derivative using Pd(II) oxide as a catalyst .
Q. How should researchers characterize this compound to confirm structural integrity?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify cyclohexyl and azetidine ring protons (e.g., δ 1.2–2.5 ppm for cyclohexyl protons; δ 3.5–4.0 ppm for azetidine NH) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₈N).
- HPLC : Purity analysis using reverse-phase columns (≥95% purity threshold) .
Q. What solubility and stability profiles should researchers anticipate for this compound?
While direct data for this compound is limited, analogous azetidines exhibit:
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Chiral phosphoric acid (CPA) catalysts enable enantiomeric control. highlights:
- Activation modes : CPA forms hydrogen bonds with azetidine nitrogen, directing nucleophilic attack to achieve >90% enantiomeric excess (ee) .
- Computational validation : Density Functional Theory (DFT) studies identify transition states with lowest activation free energy (ΔG‡ ≈ 15–20 kcal/mol) for selective pathways .
Q. What biological mechanisms involve this compound derivatives, and how are they validated?
Azetidine derivatives inhibit NLRP3 inflammasome activity:
Q. How can computational modeling resolve contradictions in reaction outcomes?
- Contradiction : Conflicting yields in azetidine syntheses (e.g., 50% vs. 72% for similar routes).
- Resolution : Molecular dynamics (MD) simulations identify solvent effects (e.g., THF vs. DCM) on transition-state stabilization. used MD to optimize CPA-catalyzed pathways .
Q. How do structural modifications (e.g., substituents on the cyclohexyl group) impact pharmacological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
